molecular formula C19H12FN3O4 B2756110 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358070-12-8

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2756110
CAS No.: 1358070-12-8
M. Wt: 365.32
InChI Key: GFKIGLYAJJUUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolin-4(1H)-one core substituted with a 6-fluoro group and a 1-methyl group at positions 6 and 1, respectively. Attached to the quinolinone scaffold is a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxol-5-yl group contributes to π-π stacking interactions in biological targets . The fluorine atom at position 6 likely improves lipophilicity and membrane permeability, and the methyl group at position 1 may reduce metabolic degradation .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O4/c1-23-8-13(17(24)12-7-11(20)3-4-14(12)23)19-21-18(22-27-19)10-2-5-15-16(6-10)26-9-25-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKIGLYAJJUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C19H13N3O5
  • Molecular Weight : 363.3236 g/mol
  • CAS Number : 1232795-49-1
  • SMILES Notation : O=C(c1ccc2c(c1)[nH]cc2)OCc1onc(n1)c1ccc2c(c1)OCO2

This structure features a quinoline core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, which are known for contributing to various biological activities.

Anticancer Activity

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the target compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer Cell LineIC50 (μM)
Compound AHCT 116 (Colon)4.36
Compound BMCF7 (Breast)5.12
Target CompoundA549 (Lung)TBD

Note: TBD indicates that specific data for the target compound is yet to be determined.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dioxole ring is believed to enhance membrane permeability, facilitating bacterial cell disruption.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this category often inhibit key enzymes involved in tumor growth and survival.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable study evaluated the effects of a related compound on mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins. The results indicated a significant rescue effect on immune cells at concentrations as low as 100 nM, suggesting potential applications in immunotherapy.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological activities.
  • Formulation Development : To explore suitable delivery methods for enhanced bioavailability.

Comparison with Similar Compounds

Table 1. Structural and Physical Comparison

Compound Core Structure Substituents Melting Point (K) $^{13}\text{C NMR}$ (δ)
Target Compound Quinolin-4(1H)-one 6-F, 1-Me, oxadiazole Not reported Not reported
31a (Díaz et al.) Quinolin-2(1H)-one 6-H, pyrimidine, thioether 567–570 163.0
16aj (Cama et al.) Bicyclic system 6,6-Br, oxadiazole 447–448 172.88
CymitQuimica phthalazinone Phthalazinone 3-ClPh, oxadiazole Not reported Not reported

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Cyclization reactions for oxadiazole ring formation, using reagents like hydroxylamine derivatives under controlled pH and temperature .
  • Coupling reactions between benzo[d][1,3]dioxol-5-yl intermediates and fluorinated quinolinone precursors, often catalyzed by palladium complexes in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .
  • Fluorine incorporation via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) .
    • Key optimization parameters include reaction time (12–24 hours), temperature (80–120°C), and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Spectroscopic validation : Cross-referencing ¹H/¹³C NMR (δ 6–8 ppm for aromatic protons, δ 150–160 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with photodiode array (PDA) detection (λ = 254–280 nm) to quantify impurities (<0.5% threshold) .
  • Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under N₂ to evaluate thermal decomposition profiles (e.g., melting points >250°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading, stoichiometry). For example, a 2³ factorial design revealed that DMSO as a solvent and 5 mol% Pd(OAc)₂ increased yields by 30% compared to DCM .
  • In situ monitoring : ReactIR or LC-MS tracking of intermediate formation to halt reactions at optimal conversion points (e.g., 85–90% yield) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Multi-technique cross-validation : For example, discrepancies in ¹H NMR signals (e.g., split peaks) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can stabilize conformers for clearer assignments .
  • Crystallographic validation : If NMR ambiguities persist, X-ray structures provide definitive bond connectivity and stereochemical confirmation .

Q. What computational strategies predict physicochemical properties (e.g., pKa, logP) for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate electrostatic potential surfaces (EPS) and HOMO-LUMO gaps to estimate acidity (pKa ~8–10 for quinolinone protons) .
  • Potentiometric titration : Non-aqueous titrations (e.g., in isopropyl alcohol with tetrabutylammonium hydroxide) provide experimental pKa values, validated against DFT predictions .

Q. How can structure-activity relationships (SAR) be explored for biological target engagement?

  • Methodological Answer :

  • Analog synthesis : Systematic substitution of the benzo[d][1,3]dioxol-5-yl or oxadiazole moieties (e.g., replacing fluorine with chlorine) to assess pharmacological effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulations against targets (e.g., kinase domains) to prioritize derivatives with improved binding affinities (ΔG < –8 kcal/mol) .

Q. What experimental designs address limitations in reproducibility across labs?

  • Methodological Answer :

  • Standardized protocols : Detailed reporting of solvent purity (e.g., anhydrous DMSO stored over molecular sieves), reaction vessel geometry (e.g., Schlenk flasks), and stirring rates (500–700 rpm) to minimize variability .
  • Inter-lab validation : Collaborative studies using shared batches of starting materials and blinded analysis of spectral data to identify systemic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.